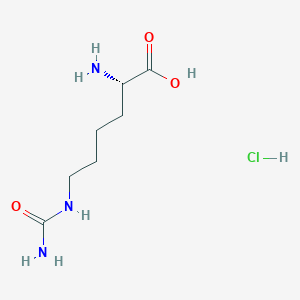
l-Homocitrulline hydrochloride
説明
L-Homocitrulline hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of homocitrulline, an amino acid that is produced during the metabolism of arginine. L-Homocitrulline hydrochloride is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
科学的研究の応用
Biomarker for Disease Monitoring :
- Homocitrulline (HCit) is a promising biomarker for chronic diseases like renal failure and atherosclerosis. A method for quantifying HCit in plasma using hydrophilic interaction liquid chromatography and tandem mass spectrometry has been developed, demonstrating good analytical performance and sensitivity suitable for assessing HCit concentrations in plasma samples (Jaisson et al., 2012).
Metabolic Pathways and Synthesis :
- Studies have explored the metabolism of lysine, homocitrulline, and homoarginine by the liver, indicating that homocitrulline is not rapidly transported out of cells and likely not metabolized by the liver (Ryan et al., 1968).
- Another study found that ingestion of lysine leads to increased urinary excretion of homocitrulline and homoarginine, suggesting an unreported metabolic pathway for lysine in humans (Ryan & Wells, 1964).
Absorption and Transport :
- The absorption of l-Homocitrulline from the gastrointestinal tract was studied, showing that its transport is partially dependent on sodium ions and may involve active transport mechanisms (Evered & Vadgama, 1983).
Formation and Breakdown in Food Processing :
- Research on the formation of homocitrulline during the heating of milk revealed that it arises from the reaction between cyanate and lysine residues, with its formation stimulated by urea addition and subjected to extensive breakdown upon prolonged heating (Metwalli et al., 1998).
Role in Cancer Immunotherapy :
- A study indicated that homocitrullination of lysine residues mediated by myeloid-derived suppressor cells in the tumor environment can be a target for cancer immunotherapy, as homocitrullinated proteins are recognized by T cells (Cook et al., 2021).
Detection and Analysis Methods :
- Various methods for analyzing and detecting homocitrulline have been developed, such as a method for determining homocitrullin residue in plasma proteins and a method for identifying homocitrullinated peptides (Koshiishi & Imanari, 1989; Cook et al., 2022).
Synthesis Techniques :
- A novel method for the synthesis of l-Homocitrulline was reported, highlighting a convenient, safe, and environmentally friendly synthetic route (Yi, 2010).
特性
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3.ClH/c8-5(6(11)12)3-1-2-4-10-7(9)13;/h5H,1-4,8H2,(H,11,12)(H3,9,10,13);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINAISIQCGJAL-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(9-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-2-one](/img/structure/B7570746.png)
![[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7570757.png)


![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)

![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)

![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)
